molecular formula C17H16N2O2 B8622029 Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate CAS No. 649727-04-8

Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B8622029
CAS No.: 649727-04-8
M. Wt: 280.32 g/mol
InChI Key: LXMLCWQGXIPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-1-(quinolin-2-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

649727-04-8

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-methyl-1-quinolin-2-ylpyrrole-3-carboxylate

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)14-10-11-19(12(14)2)16-9-8-13-6-4-5-7-15(13)18-16/h4-11H,3H2,1-2H3

InChI Key

LXMLCWQGXIPGSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=C1)C2=NC3=CC=CC=C3C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.75 g (17.9 mmol) of 3-ethoxycarbonyl-2-methyl-1H-pyrrole are added at 20° C. under an argon atmosphere to 0.756 g (18.9 mmol) of sodium hydride, at 60% by weight in liquid petroleum jelly, suspended in 12 mL of dimethylformamide. After stirring at 20° C. for 0.2 hour, 0.114 g (1.79 mmol) of copper powder and 2.93 g (17.9 mmol) of. 2-chloroquinoline are added. After stirring at 140° C. for 48 hours, the reaction mixture is filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 100 mL of water and then extracted with 4 times 50 mL of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) to give 6 g of an oil, which oil is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 by volume)]. After concentrating the fractions under reduced pressure (2.7 kPa), 2.2 g of 3-ethoxycarbonyl-2-methyl-1-(quinol-2-yl)-1H-pyrrole are obtained in the form of a yellow oil. Mass spectrum (EI): m/e 280 (M+.), m/e 251, m/e 206.
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.756 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum jelly
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
0.114 g
Type
catalyst
Reaction Step Five
Name

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